molecular formula C5H11NS B1330844 Tetrahydro-2H-thiopyran-4-amine CAS No. 21926-00-1

Tetrahydro-2H-thiopyran-4-amine

Cat. No.: B1330844
CAS No.: 21926-00-1
M. Wt: 117.22 g/mol
InChI Key: RPIXOLUIHUFDOY-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-amine is an organic compound with the molecular formula C5H11NS. It is a colorless liquid with a strong, pungent odor. This compound is known for its hydrophilic nature and good solubility in water. It is used in various organic synthesis processes and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-2H-thiopyran-4-amine can be synthesized by reacting tetrahydro-2H-thiopyran with ammonia. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The ammonia gas is bubbled through tetrahydro-2H-thiopyran, and the resulting mixture is then distilled to purify the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.

    Tetrahydro-2H-thiopyran-4-ol: A hydroxyl derivative of tetrahydro-2H-thiopyran-4-amine.

    Tetrahydrothiopyran-4-carbonitrile: A nitrile derivative of this compound

Uniqueness

This compound is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom makes the compound more nucleophilic and capable of forming stronger interactions with metal ions .

Properties

IUPAC Name

thian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c6-5-1-3-7-4-2-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIXOLUIHUFDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329246
Record name Tetrahydrothiopyran-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21926-00-1
Record name Tetrahydrothiopyran-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrothiopyran-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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